molecular formula C22H21N3O4S B2389356 (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-49-5

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2389356
CAS No.: 864925-49-5
M. Wt: 423.49
InChI Key: BJOSZIAHQZECOG-GHVJWSGMSA-N
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Description

(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a sophisticated chemical hybrid scaffold designed for interdisciplinary medicinal chemistry and biologics research. This compound integrates a benzothiazole core, a moiety extensively documented for its diverse pharmacological potential, including anti-inflammatory and antimicrobial properties, into a multi-functional molecular architecture . The presence of the 2,5-dioxopyrrolidin-1-yl (succinimide) moiety is of particular interest for bioconjugation and chemical biology applications, as this group is a well-known electrophile that can react selectively with nucleophilic amino acids to form stable covalent adducts. Researchers can leverage this compound as a key intermediate for the synthesis of more complex heterocyclic systems or as a tool molecule for probing biological pathways. The structural framework suggests potential for investigating modulation of bioprocesses in cell cultures, akin to related compounds that have been shown to improve monoclonal antibody production in recombinant CHO cell cultures by influencing cellular metabolism and glycosylation patterns . The ethoxy and ethyl substituents on the benzothiazole ring system are designed to fine-tune the molecule's electronic properties, lipophilicity, and overall bioavailability, making it a versatile candidate for structure-activity relationship (SAR) studies in drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-24-20-16(29-4-2)6-5-7-17(20)30-22(24)23-21(28)14-8-10-15(11-9-14)25-18(26)12-13-19(25)27/h5-11H,3-4,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOSZIAHQZECOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrrolidine ring : Contributes to the compound's pharmacological properties.
  • Benzo[d]thiazole moiety : Known for its biological significance, particularly in anti-inflammatory and anticancer activities.
  • Amide linkage : Enhances stability and bioavailability.

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

StudyFindings
A hybrid compound with a similar structure demonstrated potent anticancer activity against several cancer cell lines, suggesting that modifications to the pyrrolidine ring can enhance efficacy.
Research highlighted the importance of the benzo[d]thiazole component in mediating cytotoxic effects on cancer cells.

COX-2 Inhibition

The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. COX-2 inhibitors are crucial in managing inflammatory diseases and pain.

StudyCOX-2 Inhibition Activity
The synthesized compound exhibited a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating potential as an anti-inflammatory agent.

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related pyrrolidine derivatives. These compounds have shown protective effects in various seizure models.

CompoundED50 (mg/kg)Activity Type
Compound 2223.7 (MES)Anticonvulsant
Compound 2222.4 (6 Hz)Anticonvulsant
Compound 2259.4 (PTZ)Anticonvulsant

The promising results suggest that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy through multiple mechanisms, including sodium/calcium current inhibition and TRPV1 receptor antagonism .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to interact with enzymes like COX-2, reducing inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.
  • Modulation of Ion Channels : The anticonvulsant activity is likely due to the modulation of sodium and calcium channels, which are critical in neuronal excitability.

Case Studies

  • Anticancer Efficacy : A study involving a series of benzo[d]thiazole derivatives demonstrated that specific modifications led to enhanced anticancer activity against breast and colon cancer cell lines.
  • Inflammation Models : In vivo studies using animal models for arthritis showed significant reductions in swelling and pain when treated with compounds structurally related to our target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Substituents on Benzothiazole Benzamide Modification Molecular Weight (g/mol) XLogP3 Key Features
(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 4-ethoxy, 3-ethyl 2,5-dioxopyrrolidin-1-yl ~459.6* ~3.9* Enhanced solubility (ethoxy group), moderate lipophilicity, (E)-configuration
4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide 4,6-difluoro, 3-ethyl 2,5-dioxopyrrolidin-1-yl 447.4 3.2 Increased electronegativity (F substituents), potential halogen bonding
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide 4-ethoxy, 3-ethyl Pyrrolidin-1-ylsulfonyl 459.6 3.9 Sulfonyl group enhances metabolic stability; higher topological polar surface area (113 Ų)

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects on Solubility and Binding: The ethoxy group in the target compound improves aqueous solubility compared to the difluoro analog , which may enhance bioavailability. However, the fluorine atoms in the latter could strengthen target binding via halogen interactions.

Functional Group Impact on Stability and Reactivity: The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a cyclic imide, which may participate in hydrogen bonding or π-stacking interactions.

Stereochemical Considerations :

  • The (E)-configuration of the imine bond in the target compound likely results in a planar geometry, optimizing π-π interactions with aromatic residues in biological targets. This contrasts with (Z)-isomers (e.g., ZINC100893794 in ), which may adopt distorted conformations.

Q & A

Q. What are the common synthetic routes for (E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

The synthesis typically involves multi-step reactions starting with precursor coupling. A retrosynthetic approach is used to deconstruct the molecule into simpler intermediates:

  • Step 1: Prepare the benzo[d]thiazole moiety via cyclization of substituted thioureas or condensation of 2-aminothiophenol derivatives.
  • Step 2: Introduce the ethoxy and ethyl groups through alkylation or nucleophilic substitution under basic conditions (e.g., NaH in DMF) .
  • Step 3: Couple the pyrrolidine-dione fragment to the benzamide core using carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt in dichloromethane) . Reaction progress is monitored via TLC, and intermediates are purified via column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent integration (e.g., distinguishing E/Z isomers via coupling constants) .
  • Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .
  • IR Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC : To assess purity (>95% by reverse-phase C18 column) .

Q. What are the typical solubility and stability profiles of this compound?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–37°C) show degradation <5% over 72 hours when stored in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and minimize by-products?

  • Temperature Control : Reflux in ethanol (78°C) for cyclization steps reduces side reactions .
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) accelerates acylation reactions by 30% compared to triethylamine .
  • Solvent Optimization : Substituting THF with dichloromethane in coupling reactions improves yield from 65% to 82% due to reduced steric hindrance .
  • By-Product Mitigation : Silica gel chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) resolves regioisomeric impurities .

Q. How can computational methods aid in predicting biological activity and target interactions?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) based on the thiazole moiety's affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with IC50 values in cytotoxicity assays .
  • MD Simulations : Assess conformational stability in lipid bilayers to predict membrane permeability .

Q. How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Reproduce experiments using uniform cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
  • Dose-Response Curves : Validate IC50 discrepancies by testing a wider concentration range (1 nM–100 µM) .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions .

Q. What advanced analytical techniques elucidate spatial conformation and reactivity?

  • X-ray Crystallography : Resolve the E-configuration of the benzamide-thiazole linkage and dihedral angles between rings .
  • 2D NMR (COSY, NOESY) : Map through-space interactions to confirm stereochemistry .
  • DFT Calculations : Predict sites of electrophilic attack (e.g., pyrrolidine-dione carbonyl groups) using Gaussian09 at the B3LYP/6-31G* level .

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